NT2 Purpurin: Chemical Architecture, Photophysics, and Therapeutic Potential
NT2 Purpurin: Chemical Architecture, Photophysics, and Therapeutic Potential
This guide serves as an authoritative technical resource on NT2 Purpurin (Octaethylpurpurin Ethyl Ester), a synthetic second-generation photosensitizer derived from octaethylporphyrin.[1] It is designed for researchers investigating photodynamic therapy (PDT) agents, specifically those requiring high purity and deep tissue penetration capabilities.[1]
[1]
Part 1: Executive Summary & Chemical Identity[1]
NT2 Purpurin (Code: NT2) is a synthetic hydrophobic photosensitizer belonging to the purpurin class—structurally defined as chlorins (dihydroporphyrins) possessing a fused isocyclic ring (typically a cyclopentenyl or lactone ring) annealed to the macrocycle.
Unlike natural purpurins derived from chlorophyll degradation (e.g., Purpurin-18), NT2 is synthesized from Octaethylporphyrin (OEP) .[1] This synthetic origin ensures a high degree of chemical purity, avoiding the biological variability often found in hematoporphyrin derivatives (HpD).
Chemical Identification
| Parameter | Detail |
| Common Name | NT2 Purpurin |
| Chemical Name | Octaethylpurpurin ethyl ester |
| IUPAC Name | Ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1...]hexacosa...-4-carboxylate |
| CAS Number | 99128-91-3 |
| Molecular Formula | C |
| Molecular Weight | ~632.9 g/mol |
| Structural Class | Synthetic Chlorin / Benzochlorin precursor |
Part 2: Chemical Architecture & Synthesis[1]
The structural core of NT2 is the octaethylporphyrin (OEP) macrocycle, modified via the Vilsmeier-Haack reaction and subsequent cyclization with an acrylate. This modification breaks the aromaticity of one pyrrole ring, converting the porphyrin into a chlorin , which results in the characteristic bathochromic shift (red shift) of the Q-band absorption.[1]
Structural Features[1][2]
-
Macrocycle: Reduced porphyrin (chlorin) core providing strong absorption in the red region.
-
Substituents: Eight ethyl groups at the
-pyrrolic positions (inherited from OEP), conferring high lipophilicity. -
Isocyclic Ring: A fused five-membered ring bearing an ethyl ester group. This ring is the defining feature of the "purpurin" class in this context.
-
Note on Nomenclature: The "NT2" designation specifically refers to the derivative where the isocyclic ring substituent is an ethyl group (via ethyl acrylate cyclization), distinguishing it from "NT1" (ethylidene) or "ET2" (derived from etioporphyrin).
-
Synthetic Pathway (Morgan-Tertel Method)
The synthesis relies on the cyclization of a meso-formyl porphyrin with an acrylate.
Figure 1: Synthetic route for NT2 Purpurin from Octaethylporphyrin.[1]
Part 3: Physicochemical & Photophysical Properties[1][5]
NT2 exhibits properties typical of second-generation photosensitizers: high extinction coefficients in the red region (allowing deeper light penetration) and efficient singlet oxygen generation.
Key Properties Table
| Property | Value / Characteristic | Relevance to PDT |
| 695 - 700 nm (in organic solvents) | Enables activation through tissue (up to 1-2 cm depth).[1] | |
| Extinction Coefficient ( | > 40,000 M | High light absorption efficiency; allows lower drug doses.[1] |
| Singlet Oxygen Yield ( | ~0.6 - 0.7 | Efficient Type II photochemical mechanism. |
| Lipophilicity (LogP) | High (> 5.0) | Rapid membrane binding; requires formulation (e.g., Cremophor EL, Liposomes).[1] |
| Fluorescence | Strong emission ~705 nm | Useful for theranostics (fluorescence-guided tumor detection). |
| Stability | Susceptible to photo-oxidation | Requires storage in dark/inert atmosphere. |
Mechanism of Action (Jablonski Diagram)
Upon irradiation with red light (>650 nm), NT2 undergoes a transition to an excited singlet state (
Figure 2: Photophysical mechanism of NT2 Purpurin leading to ROS generation.
Part 4: Biological Properties & Applications[1][4][6][7][8]
Subcellular Localization
Due to its hydrophobic nature and octaethyl side chains, NT2 partitions preferentially into lipid-rich environments.[1]
-
Primary Targets: Plasma membranes, mitochondrial membranes, and endoplasmic reticulum.[1]
-
Cellular Uptake: Passive diffusion or lipoprotein-mediated transport (LDL receptors).
-
Comparison: Unlike its tin-metallated counterpart (SnET2), which may show different intracellular distribution, free-base NT2 is highly membrane-associated.[1]
Therapeutic Efficacy
-
Tumor Regression: Demonstrated significant regression in transplantable urothelial tumors (FANFT model) at doses as low as 1.0–2.5 mg/kg.[3][4]
-
Vascular Effect: Induces rapid stasis in tumor microvasculature, leading to ischemic necrosis (a hallmark of purpurin-mediated PDT).[1]
-
Clearance: Rapid clearance from skin compared to Photofrin, reducing the duration of cutaneous photosensitivity (a major side effect of first-gen PDT).
Part 5: Experimental Protocols
Formulation for In Vivo Administration
NT2 is insoluble in aqueous media. For biological use, it must be solubilized using an emulsifier.[1]
Reagents:
-
Cremophor EL (polyethoxylated castor oil)
-
Saline (0.9% NaCl)[4]
Protocol:
-
Weighing: Accurately weigh 50 mg of NT2 Purpurin.
-
Primary Solubilization: Dissolve NT2 in 1.0 mL of warm Cremophor EL. Vortex vigorously until clear.
-
Co-solvent Addition: Add 0.3 mL of Propylene Glycol. Mix thoroughly.
-
Emulsification: Add 0.9% Saline dropwise with continuous high-speed stirring (or sonication) to reach the desired final volume (typically creating a 1-2 mg/mL stock).
-
Sterilization: Filter through a 0.22 µm PTFE membrane (do not use cellulose acetate as drug may bind).
-
Stability: Use fresh; hydrophobic drugs in emulsions may aggregate over time.
In Vitro Phototoxicity Assay (Standardized)
Objective: Determine IC50 of NT2 in tumor cell lines (e.g., AY-27, T24).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Drug Incubation: Add NT2 (formulated as above) at varying concentrations (0.01 – 10 µM). Incubate for 4–24 hours in the dark (serum proteins facilitate uptake).
-
Wash: Remove media, wash 2x with PBS to remove non-internalized drug (crucial for accurate membrane-bound assessment).[1] Add fresh media.
-
Irradiation: Irradiate with a 690 nm diode laser or LED array.
-
Fluence: 1 – 10 J/cm
. -
Irradiance:[1] Keep < 50 mW/cm
to prevent thermal effects.
-
-
Viability Assessment: Incubate 24h post-PDT. Assess viability using MTT or CellTiter-Glo assay.
References
-
Selman, S. H., Garbo, G. M., Keck, R. W., Kreimer-Birnbaum, M., & Morgan, A. R. (1987). A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors.[1][4] The Journal of Urology, 137(6), 1255–1257.[1] Link
-
Morgan, A. R., & Tertel, N. C. (1986). Observations on the synthesis and spectroscopic characteristics of purpurins.[1] The Journal of Organic Chemistry, 51(8), 1347–1350.[1] Link
-
Kessel, D. (1989). Determinants of photosensitization by purpurins.[5] Photochemistry and Photobiology, 50(2), 169–174.[1] Link
-
PubChem. NT2 Purpurin (CID 5487054).[6] National Center for Biotechnology Information. Link
-
NIST. Rate Constants for the Decay and Reactions of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution. National Institute of Standards and Technology. Link
Sources
- 1. Purpurin 18 | [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Determinants of photosensitization by purpurins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NT2 Purpurin | C41H52N4O2 | CID 5487054 - PubChem [pubchem.ncbi.nlm.nih.gov]
